

Benzyl-PEG11-Boc structure and chemical formula

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Compound of Interest

Compound Name: Benzyl-PEG11-Boc

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In-Depth Technical Guide: Benzyl-PEG11-Boc


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic application of **Benzyl-PEG11-Boc**, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Structure and Properties

Benzyl-PEG11-Boc is a chemical linker molecule characterized by three key components: a benzyl group at one terminus, a polyethylene glycol (PEG) chain of 11 ethylene glycol units, and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. The benzyl group serves as a stable protecting group for the terminal alcohol, while the Boc group provides acid-labile protection for the amine, allowing for sequential and controlled conjugation reactions. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

Chemical Structure:

 Benzyl-PEG11-Boc Chemical Structure

Caption: Chemical structure of **Benzyl-PEG11-Boc**.

Quantitative Data

The key physicochemical properties of **Benzyl-PEG11-Boc** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Chemical Formula	C ₃₅ H ₆₂ O ₁₄	[1]
Molecular Weight	706.86 g/mol	[1][2]
Purity	≥95%	
Solubility	Soluble in DMSO and DCM	
Storage Conditions	Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks	[2]

Role in PROTAC Development and Synthesis

Benzyl-PEG11-Boc is a valuable tool in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.

The benzyl and Boc protecting groups on **Benzyl-PEG11-Boc** allow for a controlled, stepwise synthesis of a PROTAC. For instance, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand. Subsequently, the benzyl group can be removed via hydrogenolysis to expose a hydroxyl group, which can then be conjugated to a ligand for the protein of interest.

Representative Experimental Protocol: PROTAC Synthesis

The following is a representative, two-step protocol illustrating the use of a benzyl and Boc-protected PEG linker in the synthesis of a PROTAC. This protocol is based on established

methods for PROTAC synthesis and demonstrates the utility of **Benzyl-PEG11-Boc**.

Step 1: Coupling of E3 Ligase Ligand to the Deprotected Linker

This step involves the deprotection of the Boc group on **Benzyl-PEG11-Boc**, followed by an amide coupling reaction with the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide).

- Boc Deprotection:
 - Dissolve **Benzyl-PEG11-Boc** in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA v/v).
 - Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
 - Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker intermediate is often used directly in the next step.
- Amide Coupling:
 - Dissolve the amine-linker intermediate and the E3 ligase ligand-COOH (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
 - Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
 - Stir the reaction at room temperature overnight.
 - Monitor the reaction by LC-MS. Upon completion, purify the product by flash column chromatography or preparative HPLC.

Step 2: Deprotection of the Benzyl Group and Coupling of the Target Protein Ligand

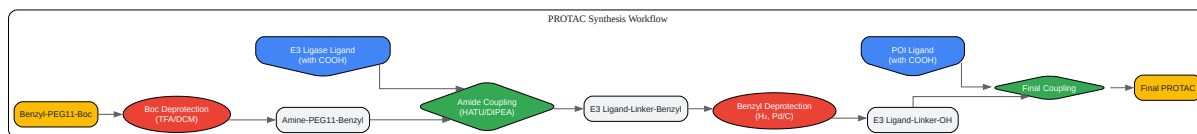
The benzyl group is removed to reveal a terminal hydroxyl group, which is then coupled to the ligand for the protein of interest (POI).

- Benzyl Deprotection (Hydrogenolysis):

- Dissolve the product from Step 1 in a suitable solvent, such as ethanol or methanol.
- Add a palladium catalyst, such as 10% Pd/C.
- Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by LC-MS).
- Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
- Final Coupling (example with a POI ligand containing a carboxylic acid):
 - Activate the hydroxyl group of the intermediate (e.g., by converting it to a better leaving group like a tosylate or mesylate) or activate the carboxylic acid of the POI ligand.
 - For coupling with a POI ligand-COOH, use standard coupling reagents like HATU/DIPEA in DMF, similar to the first amide bond formation.
 - Stir the reaction at room temperature until completion.
 - Purify the final PROTAC molecule using preparative HPLC.

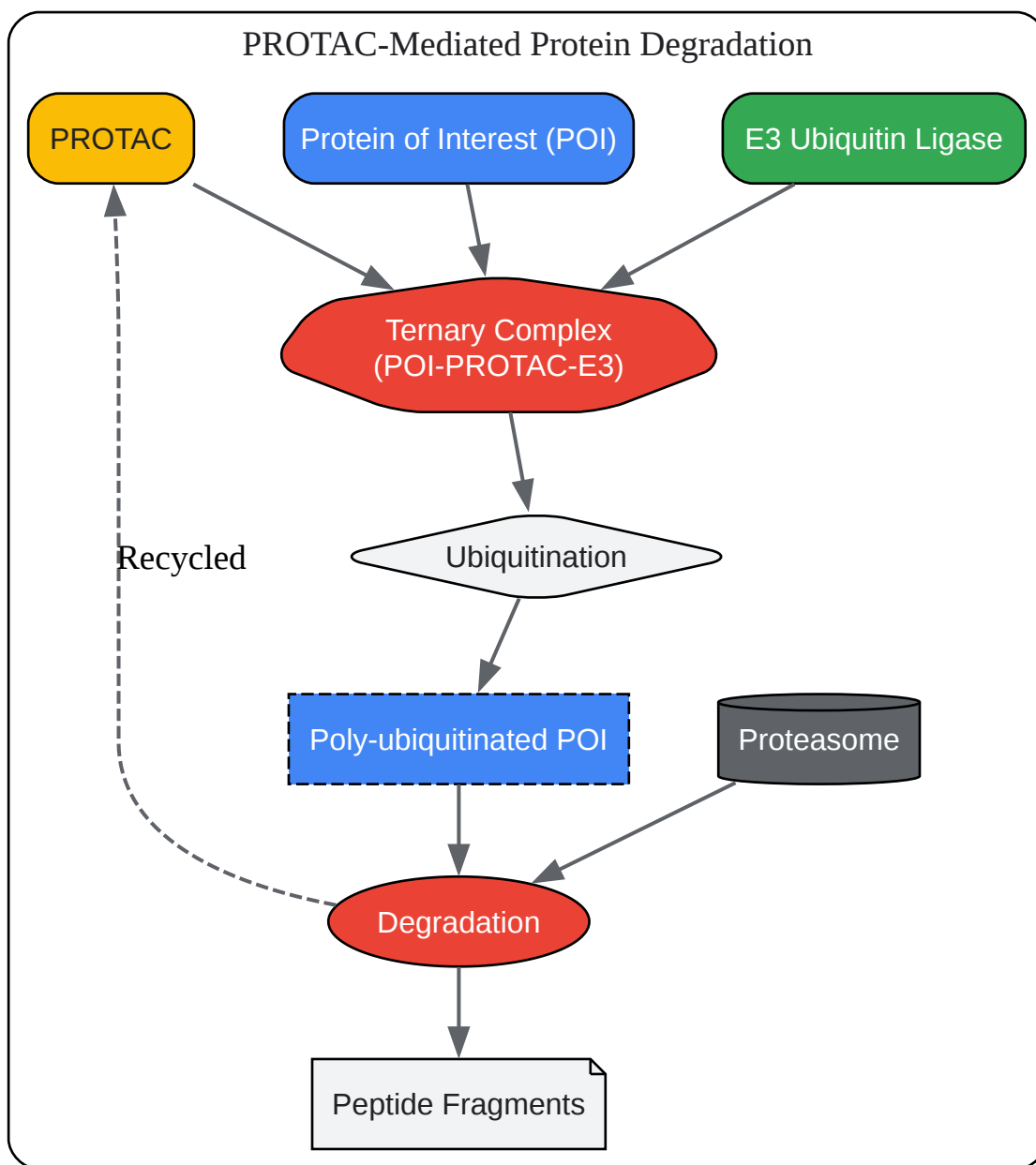
Logical and Signaling Pathway Diagrams

The following diagrams illustrate the logical workflow of PROTAC synthesis using a protected linker like **Benzyl-PEG11-Boc** and the general signaling pathway of PROTAC-mediated protein degradation.



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Caption: A logical workflow for the synthesis of a PROTAC using **Benzyl-PEG11-Boc**.



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Caption: Signaling pathway of PROTAC-mediated protein degradation.

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References

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